molecular formula C12H12N2O B555462 Glycine beta-naphthylamide CAS No. 716-94-9

Glycine beta-naphthylamide

Cat. No. B555462
CAS RN: 716-94-9
M. Wt: 200.24 g/mol
InChI Key: AGKGUZNUTMWZTB-UHFFFAOYSA-N
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Description

Glycine beta-naphthylamide is a useful glycine derivative for proteomics research . It has a molecular formula of C12H12N2O and a molecular weight of 200.24 .


Synthesis Analysis

The synthesis of glycine and its derivatives involves various pathways. For instance, the glycine cleavage system (GCS) enzyme catalyzes a reversible reaction between carbon dioxide, ammonium ion, N5-N10-methylene tetrahydrofolate, NADH, and a proton to produce glycine . In another study, an ATP and NAD(P)H-free chemoenzymatic system for amino acid and pyruvate biosynthesis was presented, which couples methanol with CO2 .


Chemical Reactions Analysis

Glycine and its derivatives participate in various chemical reactions. For instance, they can be analyzed using High-Performance Liquid Chromatography (HPLC) after derivatization with Ortho Phthalaldehyde (OPA) and Fluorenylmethoxy chloroformate (FMOC) .


Physical And Chemical Properties Analysis

Glycine beta-naphthylamide is a white to off-white powder that should be stored at a temperature of -20°C . Its empirical formula is C12H12N2O·HCl, and it has a molecular weight of 236.70 .

Scientific Research Applications

Plant Stress Resistance

Glycine beta-naphthylamide (GB), alongside proline, is significant in enhancing plant abiotic stress resistance. Research indicates that these compounds help maintain enzyme and membrane integrity under stress conditions like drought, salinity, and extreme temperatures. Genetic engineering experiments and exogenous application of GB have shown positive impacts on plant growth and yield under environmental stresses, although the mechanisms require further elucidation for effective application in agriculture (Ashraf & Foolad, 2007).

Glycinebetaine Production in Plants

In a study on genetic engineering of glycinebetaine (betaine) production in plants, it was found that installation of metabolic steps for choline oxidation to betaine enhanced stress tolerance in Arabidopsis, Brassica napus, and tobacco. This indicates the potential of engineering betaine production in plants to increase resilience against environmental stresses (Huang et al., 2000).

Betaine Synthesis in Halophiles

A study on extreme halophiles showed a novel pathway of betaine biosynthesis from glycine, indicating the diverse metabolic capabilities of organisms to synthesize betaine. This research contributes to understanding betaine's role in maintaining osmotic balance in extreme conditions (Nyyssölä et al., 2000).

Glycine Receptor Chloride Channel

The glycine receptor chloride channel (GlyR) is a crucial component in mediating inhibitory neurotransmission in the spinal cord and brain stem. Understanding its molecular structure and function, as well as its role in neurological disorders and potential as a drug target, represents another important area of research on glycine (Lynch, 2004).

Glycine in Obesity and Metabolic Diseases

Glycine plays a significant role in several metabolic pathways, and its levels are found to be lower in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Research suggests that increasing glycine availability could be beneficial in treating these metabolic disorders (Alves et al., 2019).

Glycine Transporter Type-2 Inhibitors

The discovery of glycine transporter type-2 (GlyT-2) inhibitors represents a significant advancement in the potential treatment of neuropathic pain. These inhibitors, such as phenoxymethylbenzamide derivatives, show promise in reducing pain in animal models (Takahashi et al., 2014).

Safety And Hazards

Glycine beta-naphthylamide is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, using personal protective equipment as required, and seeking medical advice if exposed or concerned .

Future Directions

Glycine and its derivatives have been implicated in various physiological processes and disease states, suggesting potential future directions for research. For instance, glycine has been found to improve various components of metabolic syndrome, including diabetes, obesity, hyperlipidemia, and hypertension . Additionally, glycine neurotransmission has been found to play a role in the balance of excitatory and inhibitory signals during development .

properties

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKGUZNUTMWZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388461
Record name Glycine-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine beta-naphthylamide

CAS RN

716-94-9
Record name Glycine-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 716-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KA Eaton, FE Dewhirst, MJ Radin… - … of Systematic and …, 1993 - microbiologyresearch.org
… Proline, pyroglutamic acid, tyrosine, alanine, phenylalanine, and glycine beta-naphthylamide aminopeptidase are not detected. Hippurate and indoxyl acetate are not hydrolyzed. H,S is …
Number of citations: 194 www.microbiologyresearch.org
FE Dewhirst, C Seymour, GJ Fraser… - … of Systematic and …, 1994 - microbiologyresearch.org
… Proline, pyroglutamate, tyrosine, alanine, phenylalanine, and glycine beta-naphthylamide aminopeptidases and gamma glutamyl transpeptidase activities are not detected. Hippurate, …
Number of citations: 111 www.microbiologyresearch.org
MB Glendening, MA Titus, SA Schroeder… - American Journal of …, 1965 - Elsevier
When ox YT oc IN or vasopressm IS incubated with serum from a pregnant woman it loses its activity. This destruction has been attributed to enzymes variously referred to as" …
Number of citations: 18 www.sciencedirect.com
M Kosoy, Y Bai, R Enscore, MR Rizzo, S Bender… - Veterinary …, 2016 - Elsevier
Bartonella melophagi sp. nov. was isolated from domestic sheep blood and from sheep keds (Melophagus ovinus) from the southwestern United States. The sequence analyses of the …
Number of citations: 57 www.sciencedirect.com
M Kosoy, C Morway, KW Sheff, Y Bai… - Journal of clinical …, 2008 - Am Soc Microbiol
Three strains of a novel Bartonella species (Bartonella tamiae) were isolated from human patients from Thailand. Sequence analysis of six chromosomal regions (16S rRNA, gltA, groEL…
Number of citations: 162 journals.asm.org
GM Garrity, JA Bell, T Lilburn - Bergey's Manual® of Systematic …, 2005 - Springer
Ep. si. lon. pro. te. o. bac. te′ ri. a. Gr. n. epsilon name of fifth letter of Greek alphabet; Gr. n. Proteus ocean god able to change shape; Gr. n. bakterion a small rod; ML fem. pl. n. …
Number of citations: 55 link.springer.com
RPI from Three - Citeseer
… ,L-leucine-beta-naphthylamide,L-lysine-beta-naphthylamide (acid and alkaline), DL-methionine-beta-naphthylamide, glycylglycine-beta-naphthylamide,glycine-beta-naphthylamide,L-…
Number of citations: 2 citeseerx.ist.psu.edu

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